1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFAEJWRBYJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223112 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324059-01-0 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324059-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Sulfonyl Chlorides
The most common method involves reacting 4-methylpiperidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. This two-step process typically proceeds via:
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Generation of the Piperidine Nucleophile : 4-Methylpiperidine acts as a nucleophile, with its lone pair on the nitrogen attacking the electrophilic sulfur in the sulfonyl chloride.
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Sulfonation Reaction : The reaction is facilitated by a base (e.g., pyridine or cesium carbonate) to neutralize HCl, shifting the equilibrium toward product formation.
Example Protocol (adapted from):
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Reagents : 4-Methylpiperidine (1.0 equiv), 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv), pyridine (1.5 equiv), dichloromethane (DCM) as solvent.
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Conditions : Stir at room temperature for 6–24 hours.
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Yield : 70–85% after purification by column chromatography (methanol/petroleum ether/ethyl acetate).
Key Mechanistic Insight : The absence of transition metal catalysts simplifies the process, as noted in analogous sulfonamide syntheses. Steric hindrance from the 2,5-dimethyl groups on the aryl ring may necessitate prolonged reaction times compared to unsubstituted analogs.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A method adapted from involves:
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Reagents : 4-Methylpiperidine, 2,5-dimethylbenzenesulfonyl chloride, cesium carbonate (base), dimethyl sulfoxide (DMSO) solvent.
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Conditions : Microwave irradiation at 120°C for 1 hour under nitrogen.
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Yield : ~80% after extraction and silica gel chromatography.
Advantages :
Alternative Methods: Reductive Amination and Catalytic Approaches
While less common, reductive amination routes have been explored for structurally related sulfonamides:
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Intermediate Formation : Condensation of 4-methylpiperidine with a sulfonyl-containing aldehyde.
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Reduction : Use of NaBH4 or catalytic hydrogenation to stabilize the sulfonamide bond.
Reaction Optimization Parameters
Base Selection
The choice of base critically impacts yield and reaction rate:
Observations :
Solvent Systems
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Dichloromethane (DCM) : Ideal for room-temperature reactions due to low polarity and high volatility.
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Dimethyl Sulfoxide (DMSO) : Enhances solubility of cesium carbonate in microwave-assisted protocols.
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Tetrahydrofuran (THF) : Suitable for low-temperature reactions but may require anhydrous conditions.
Temperature and Time
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Trade-offs : Higher temperatures (>100°C) risk decomposition of the sulfonyl chloride, necessitating precise control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR : Characteristic peaks for piperidine protons (δ 1.2–2.8 ppm) and aryl-sulfonyl groups (δ 7.3–7.6 ppm).
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Mass Spectrometry : [M+H]+ peak at m/z 296.1 (calculated for C14H21NO2S).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 70–85 | 6–24 h | Low | Industrial |
| Microwave | 80 | 1 h | Moderate | Pilot-scale |
| Reductive Amination | 50 | 48 h | High | Limited |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and antibacterial properties. Research indicates that piperidine derivatives exhibit a range of pharmacological activities, including:
- Enzyme Inhibition : Compounds structurally similar to 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives have been synthesized that demonstrate IC50 values significantly lower than standard drugs, indicating their potential as effective enzyme inhibitors .
- Antibacterial Properties : Studies have highlighted the antibacterial efficacy of piperidine derivatives. The synthesized compounds were evaluated against various bacterial strains, showing promising results that suggest they could serve as alternatives to existing antibiotics .
Medicinal Chemistry
The structural characteristics of this compound contribute to its medicinal properties:
- Sulfonamide Moiety : The presence of the sulfonamide group is crucial for its pharmacological activity. Sulfonamides are known for their antibacterial and enzyme-inhibiting properties, making them valuable in drug development .
- Piperidine Ring : The piperidine core is associated with various therapeutic effects, including anesthetic activity and treatment for conditions like cocaine abuse and diabetes management. Its modifications can lead to compounds with enhanced bioavailability and metabolic stability .
Therapeutic Applications
This compound has potential therapeutic applications in several areas:
- Anti-inflammatory Effects : Inhibition of soluble epoxide hydrolase (sEH) by piperidine derivatives can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. This mechanism suggests a role in treating inflammatory diseases .
- Diabetes Management : Some studies have explored the antidiabetic effects of piperidine derivatives through their action on α-glucosidase and other related enzymes. The ability to modulate glucose metabolism positions these compounds as candidates for diabetes therapeutics .
- Neurological Disorders : Given their action on cholinesterases, these compounds may also be investigated for potential use in treating cognitive impairments and neurodegenerative diseases .
Case Study 1: Enzyme Inhibition
A study synthesized several piperidine derivatives to evaluate their AChE inhibition. The results indicated that certain modifications led to compounds with IC50 values significantly lower than reference standards, suggesting enhanced potency against neurodegenerative disorders like Alzheimer's disease.
Case Study 2: Antibacterial Activity
Research on the antibacterial efficacy of piperidine derivatives revealed that specific compounds exhibited potent activity against resistant bacterial strains. These findings support the development of new antibiotics based on the piperidine scaffold.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
- Substituents : 2,5-dimethoxy and 4-nitro groups.
- Key Differences : The nitro group is electron-withdrawing, reducing electron density on the phenyl ring, while methoxy groups are electron-donating. This contrasts with the electron-donating methyl groups in the target compound.
- Implications : The nitro group may enhance reactivity in electrophilic substitutions but reduce metabolic stability compared to methyl groups. The dimethoxy substituents increase steric hindrance relative to dimethyl groups .
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine
- Substituents : 2,5-dimethoxy and 4-trifluoromethyl groups.
- The stereochemistry (R-configuration) may enhance selectivity for serotonin reuptake inhibition, as seen in related SSRIs .
Functional Group Variations
N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a)
- Structure : Features a sulfonyl group linked to a triazole-containing piperidine and a propanamide side chain.
- Key Differences : The additional triazole and propanamide groups introduce hydrogen-bonding sites and conformational rigidity. This compound demonstrated strong bovine serum albumin (BSA) binding, suggesting the sulfonyl group enhances protein interactions .
4-Methoxybenzenesulfonohydrazide
- Structure: A simpler sulfonohydrazide derivative with a 4-methoxyphenyl group.
- Key Differences : The hydrazide functional group (-SO₂-NH-NH₂) offers nucleophilic reactivity, contrasting with the sulfonyl-piperidine linkage in the target compound. Such derivatives are often intermediates in synthesis rather than end-stage bioactive molecules .
Piperidine Ring Modifications
1-(2,5-Dimethylphenyl)piperazine
- Structure : Replaces piperidine with a piperazine ring (additional nitrogen).
- The dimethylphenyl group matches the target’s substituents, but the altered ring system affects pharmacokinetics, as seen in its lower melting point (42–46°C) compared to sulfonyl-linked analogs .
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Electronic Effects : Methyl groups on the phenyl ring (target compound) provide moderate electron donation and steric bulk, balancing metabolic stability and binding affinity. Methoxy or nitro groups alter electronic profiles, impacting reactivity and selectivity.
- Sulfonyl Linkers : Enhance binding to proteins like BSA, as seen in Compound 9a, suggesting utility in designing enzyme inhibitors or probes .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) exhibit distinct pharmacokinetic profiles due to increased basicity, highlighting the importance of ring system selection .
Biological Activity
1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine, a compound featuring a piperidine core with a sulfonyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOS
- Molecular Weight : 253.35 g/mol
The presence of the sulfonyl group and the dimethylphenyl substituent influences its solubility and interaction with biological targets.
This compound is believed to act primarily through the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups often exhibit enzyme inhibitory properties. For instance, studies have indicated that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease activities, suggesting potential applications in neurodegenerative diseases and bacterial infections .
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that piperidine derivatives possess significant antibacterial properties. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth .
Anticancer Potential
The sulfonamide moiety has been linked to anticancer activity. Research indicates that sulfonamide-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Enzyme Inhibition
In addition to AChE inhibition, similar compounds have shown potential as inhibitors of other enzymes critical in disease processes. For example, inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria .
Case Studies
Several studies illustrate the biological activity of related compounds:
- Antibacterial Studies : A study evaluated various piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonyl group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .
- Neuroprotective Effects : In a model of neurodegeneration, a related compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : A series of sulfonamide derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that specific substitutions on the piperidine ring significantly increased cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
Data Summary
Q & A
Q. How do researchers balance internal validity and generalizability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
